molecular formula C3H7ClN2O B3379698 Acrylohydrazide hydrochloride CAS No. 1707361-65-6

Acrylohydrazide hydrochloride

Cat. No.: B3379698
CAS No.: 1707361-65-6
M. Wt: 122.55
InChI Key: RERYAUXONVNXSK-UHFFFAOYSA-N
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Description

Acrylohydrazide hydrochloride is a chemical compound with the molecular formula C₃H₇ClN₂O. It is a derivative of acrylohydrazide, where the hydrochloride group is added to enhance its solubility and stability. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Scientific Research Applications

Acrylohydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme inhibition and protein modification.

    Medicine: Research into its potential as an anticancer agent and its role in drug delivery systems is ongoing.

    Industry: It is used in the production of polymers and other industrial chemicals.

Safety and Hazards

Acrylohydrazide hydrochloride is identified as a laboratory chemical and is used in the manufacture of chemical compounds . It is classified as having acute toxicity when ingested and can cause skin corrosion or irritation .

Future Directions

Poly(acryloydrazide), a versatile scaffold for the preparation of functional polymers, demonstrates potential in the synthesis of functional polymers, particularly in applications where in situ screening of the activity of the functionalized polymers may be required . This suggests that Acrylohydrazide could play a significant role in the development of new materials in the future.

Mechanism of Action

Target of Action

Acrylohydrazide hydrochloride, also known as prop-2-enehydrazide hydrochloride, is a compound that has been studied for its potential applications in various scientific and technological domains . .

Mode of Action

It’s known that the compound can exist in a conformational equilibrium, manifesting as a mixture of synperiplanar e (sp e) and antiperiplanar e (ap e), or synperiplanar z (sp z) and antiperiplanar z (ap z) . This suggests that the compound may interact with its targets in different ways depending on its conformation.

Biochemical Pathways

The compound’s ability to undergo quasi-reversible oxidation and reduction processes suggests that it may influence redox-related biochemical pathways.

Result of Action

Its ability to undergo quasi-reversible oxidation and reduction processes suggests that it may influence cellular redox states.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s conformational equilibrium could potentially be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylohydrazide hydrochloride can be synthesized through the reaction of acryloyl chloride with hydrazine hydrate in the presence of a suitable solvent like ethanol. The reaction typically occurs at room temperature and yields acrylohydrazide, which is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Acrylohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acryloyl oxides, while reduction can produce hydrazine derivatives .

Comparison with Similar Compounds

Uniqueness: Acrylohydrazide hydrochloride is unique due to its enhanced solubility and stability compared to its parent compound. This makes it more suitable for various applications, particularly in biological and industrial settings .

Properties

IUPAC Name

prop-2-enehydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c1-2-3(6)5-4;/h2H,1,4H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERYAUXONVNXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707361-65-6
Record name 2-Propenoic acid, hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707361-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name prop-2-enehydrazide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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